Synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one: A Technical Guide
Synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, a substituted pyrimidine derivative of interest to researchers and professionals in drug development. This document delves into the core chemical strategies, explains the rationale behind experimental choices, and provides detailed protocols based on established literature.
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties[1]. The target molecule, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, incorporates a piperidine moiety, a common functional group in pharmaceuticals that can influence solubility, lipophilicity, and receptor binding affinity[2]. This guide will explore the primary synthetic routes to this compound, focusing on logical, efficient, and scalable methodologies.
Strategic Approaches to Synthesis
The synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one can be approached through two primary strategic disconnections, as illustrated below. These strategies leverage common and reliable reactions in heterocyclic chemistry.
Caption: Primary synthetic strategies for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one.
Strategy 1: Pyrimidine Ring Formation via Condensation
This classical and highly versatile approach involves the construction of the pyrimidine ring from acyclic precursors. The most common variation of this strategy is the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent[3].
Mechanistic Rationale
The reaction proceeds through a condensation-cyclization cascade. The more nucleophilic nitrogen of the guanidine derivative attacks one of the carbonyl groups (or a related electrophilic center) of the three-carbon synthon. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring. The choice of base is crucial to deprotonate the starting materials and facilitate the reaction. Sodium ethoxide is a commonly employed base in this context[4][5].
Proposed Synthesis Pathway
A plausible pathway involves the reaction of a piperidinyl guanidine derivative with ethyl cyanoacetate.
Caption: Proposed pathway for Strategy 1.
Experimental Protocol (Adapted from Guanidine Condensation Methodologies)
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Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium in anhydrous ethanol under an inert atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add the piperidinyl guanidine derivative, followed by the dropwise addition of ethyl cyanoacetate at room temperature.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid or hydrochloric acid) to precipitate the product. The crude product can be collected by filtration, washed with cold water and a suitable organic solvent, and then dried.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system.
| Reagent/Parameter | Quantity/Value | Rationale |
| Piperidinyl Guanidine | 1.0 eq | Key N-C-N building block. |
| Ethyl Cyanoacetate | 1.0 - 1.2 eq | Provides the C-C-C backbone. |
| Sodium Ethoxide | 2.0 - 2.2 eq | Acts as a base to facilitate condensation. |
| Solvent | Anhydrous Ethanol | A common solvent for this type of reaction. |
| Temperature | Reflux | Provides the necessary activation energy. |
| Reaction Time | 2 - 4 hours | Typical duration for this transformation. |
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
This strategy involves the modification of a pre-existing pyrimidine ring. Specifically, a halogenated pyrimidine precursor is reacted with piperidine in a nucleophilic aromatic substitution reaction. This is a robust and widely employed method for introducing amino functionalities into heterocyclic systems[6].
Mechanistic Rationale
The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the halogenated positions (typically C2, C4, and C6) towards nucleophilic attack. Piperidine, acting as a nucleophile, attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a Meisenheimer-like intermediate. Subsequent elimination of the halide ion yields the desired substituted pyrimidine. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, or by using an excess of the amine nucleophile.
Proposed Synthesis Pathway
This pathway commences with the readily available 2,4-diamino-6-hydroxypyrimidine, which is then converted to the chloro intermediate.
Caption: Proposed two-step pathway for Strategy 2.
Experimental Protocol (Adapted from literature procedures)[7]
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
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Reaction Setup: To a flask equipped with a reflux condenser and a stirrer, add 2,4-diamino-6-hydroxypyrimidine and phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture at reflux (around 97-105°C) for several hours (e.g., 6-17 hours)[7][8].
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice.
-
Hydrolysis and Neutralization: Heat the aqueous solution (e.g., at 90°C for 1 hour) to hydrolyze any remaining POCl₃. Adjust the pH to 8 with a base such as sodium hydroxide or ammonia water[7][8].
-
Extraction and Isolation: Extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one
-
Reaction Mixture: In a suitable reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine in a solvent such as an alcohol or a polar aprotic solvent. Add an excess of piperidine.
-
Heating: Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, remove the excess piperidine and solvent under reduced pressure. The residue can be treated with water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.
| Reagent/Parameter | Quantity/Value | Rationale |
| Step 1 | ||
| 2,4-Diamino-6-hydroxypyrimidine | 1.0 eq | Starting material. |
| Phosphorus Oxychloride (POCl₃) | Excess | Chlorinating agent. |
| Temperature | 97 - 105 °C | To drive the chlorination reaction. |
| Step 2 | ||
| 2,4-Diamino-6-chloropyrimidine | 1.0 eq | Halogenated pyrimidine precursor. |
| Piperidine | Excess | Nucleophile and can also act as a base. |
| Temperature | Reflux | To facilitate the SNAr reaction. |
Conclusion
The synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one can be effectively achieved through well-established synthetic methodologies in heterocyclic chemistry. The choice between the condensation strategy and the nucleophilic aromatic substitution strategy will depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team. Both routes offer a reliable and logical approach to obtaining this valuable pyrimidine derivative for further investigation in drug discovery and development programs.
References
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]
- Henkel, G., & Pesch, K. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. U.S.
-
Kaur, M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(34), 22165-22175. [Link]
- Pallavicini, M., & Valcamonica, G. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
Suga, H., et al. (1987). Structures of pyrimidine derivatives produced by condensation of ethyl cyanoacetate with methylguanidine. Evidence for the presence of an imino tautomer. The Journal of Organic Chemistry, 52(25), 5655–5662. [Link]
-
Pallavicini, M., & Valcamonica, G. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. European Patent Office. [Link]
-
Al-Hiari, Y. M. (2006). Synthesis of Pyrimidine Derivatives. Jordan Journal of Chemistry, 1(1), 1-16. [Link]
-
Kumar, S., & Kumar, D. (2014). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Rasayan Journal of Chemistry, 7(1), 58-62. [Link]
-
Sargsyan, A., et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 26(16), 4995. [Link]
- Torossian, S., & Demerseman, P. (1989). Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135587490, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20, 2685–2729. [Link]
- Wang, Y., et al. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Wang, Y., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(21), 5025. [Link]
-
Wiebe, C., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(12), e2100287. [Link]
-
Samarinas, M., et al. (2021). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 58(12), 2415-2423. [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(11), 100181. [Link]
-
Carceller, E., et al. (1993). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 36(19), 2984-2997. [Link]
-
Booth, B. L., et al. (2007). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2007(16), 147-158. [Link]
-
Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. [Link]
-
Deredas, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]
-
Baker, B. R., & Schaub, R. E. (1954). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1954, 233-237. [Link]
-
Federsel, H.-J., et al. (2005). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 3(5), 853-858. [Link]
Sources
- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
